molecular formula C10H20BrNS B15205172 4-(3-Bromo-2-methylpropyl)-2,2-dimethylthiomorpholine

4-(3-Bromo-2-methylpropyl)-2,2-dimethylthiomorpholine

Cat. No.: B15205172
M. Wt: 266.24 g/mol
InChI Key: ZDEFLHPEUBRBHN-UHFFFAOYSA-N
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Description

4-(3-Bromo-2-methylpropyl)-2,2-dimethylthiomorpholine is an organic compound with a unique structure that includes a brominated alkyl chain and a thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-2-methylpropyl)-2,2-dimethylthiomorpholine typically involves the reaction of 3-bromo-2-methylpropene with thiomorpholine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-2-methylpropyl)-2,2-dimethylthiomorpholine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the thiomorpholine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include dehalogenated compounds and modified thiomorpholine derivatives.

Scientific Research Applications

4-(3-Bromo-2-methylpropyl)-2,2-dimethylthiomorpholine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-2-methylpropyl)-2,2-dimethylthiomorpholine involves its interaction with specific molecular targets. The bromine atom and the thiomorpholine ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methylpropene: A precursor in the synthesis of 4-(3-Bromo-2-methylpropyl)-2,2-dimethylthiomorpholine.

    4-(3-Bromo-2-methylpropyl)morpholine: A structurally similar compound with a morpholine ring instead of a thiomorpholine ring.

    N-(3-bromo-2-methylpropyl)-4-methylbenzamide: Another brominated compound with different functional groups.

Uniqueness

This compound is unique due to its combination of a brominated alkyl chain and a thiomorpholine ring This structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C10H20BrNS

Molecular Weight

266.24 g/mol

IUPAC Name

4-(3-bromo-2-methylpropyl)-2,2-dimethylthiomorpholine

InChI

InChI=1S/C10H20BrNS/c1-9(6-11)7-12-4-5-13-10(2,3)8-12/h9H,4-8H2,1-3H3

InChI Key

ZDEFLHPEUBRBHN-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCSC(C1)(C)C)CBr

Origin of Product

United States

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